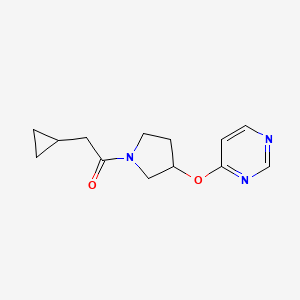

2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopropyl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c17-13(7-10-1-2-10)16-6-4-11(8-16)18-12-3-5-14-9-15-12/h3,5,9-11H,1-2,4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTLWPQQLGCUQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrrolidine intermediate.

Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as cyclopropyl ketones and pyrimidinyl alcohols.

Scientific Research Applications

The compound 2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and cosmetic formulation.

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to 2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone exhibit antidepressant-like effects. Studies have shown that such compounds can modulate neurotransmitter systems, particularly serotonergic and noradrenergic pathways, which are crucial in mood regulation .

Anticancer Potential

The compound's structure suggests possible interactions with various molecular targets implicated in cancer progression. Preliminary studies have indicated that derivatives of this compound may inhibit tumor growth in vitro by inducing apoptosis in cancer cells .

Pharmacology

Neuropharmacological Studies

Investigations into the neuropharmacological properties of 2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone have revealed its potential as a neuroprotective agent. It may offer protective effects against neurodegenerative conditions by enhancing neuronal survival and reducing oxidative stress .

Analgesic Effects

Recent studies have explored the analgesic properties of compounds with similar structures, suggesting that they may effectively reduce pain responses through modulation of pain pathways in the central nervous system .

Cosmetic Formulations

Topical Applications

The compound has been investigated for its role in cosmetic formulations, particularly for skin care products aimed at improving skin hydration and elasticity. Its ability to penetrate skin layers enhances its effectiveness as a delivery system for active ingredients .

Stability and Efficacy in Formulations

Formulations containing 2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone have shown promising results in stability tests, indicating that it can maintain efficacy over time when incorporated into creams and lotions .

Comparative Data Table

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined the antidepressant-like effects of a related compound. The findings demonstrated significant reductions in depressive behavior in animal models, supporting further exploration of similar compounds like 2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone for treating depression .

Case Study 2: Neuroprotective Properties

In vitro studies highlighted the neuroprotective capabilities of compounds analogous to 2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone against oxidative stress-induced neuronal death. These findings suggest potential applications in developing therapies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Implications :

- The target compound’s pyrimidin-4-yloxy group may offer distinct binding interactions compared to the imidazo-pyrrolo-pyrazine system in patent analogs, which is bulkier and more aromatic .

Pyridine Derivatives ()

lists pyridine-based compounds such as 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone, which shares the ethanone group but differs in core structure:

| Feature | Target Compound | Pyridine Derivatives |

|---|---|---|

| Core Structure | Pyrrolidine-pyrimidin-4-yloxy | Pyridine with methoxy and pyrrolidinyl groups |

| Substituent | Cyclopropyl | Methoxy |

| Bioactivity Potential | Likely targets kinases or proteases (inferred) | Unclear; methoxy groups often improve metabolic stability |

Implications :

- The cyclopropyl group in the target compound could confer better metabolic stability compared to linear alkyl substituents in pyridine analogs .

Hypothetical Modifications and Trends

- Cyclopropyl vs. Methyl/ethyl Groups : Cyclopropyl’s ring strain and sp³ hybridization may enhance rigidity and resistance to oxidative metabolism compared to methyl or ethyl groups.

- Ethanone vs.

Biological Activity

2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone, also known by its CAS number 2034297-08-8, is a synthetic compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is , with a molecular weight of 233.27 g/mol. The compound features a cyclopropyl ring and a pyrimidine derivative, which are significant in modulating its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034297-08-8 |

| Molecular Formula | C₁₂H₁₅N₃O₂ |

| Molecular Weight | 233.27 g/mol |

Research indicates that compounds similar to 2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the pyrimidine moiety suggests potential interactions with nucleic acid synthesis pathways and may affect cellular proliferation.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine-containing compounds. For instance, a related study demonstrated that compounds targeting poly (ADP-ribose) polymerase (PARP) showed significant efficacy against human breast cancer cells. The IC50 values for these compounds were reported to be comparable to established PARP inhibitors like Olaparib .

In vitro assays indicated that the compound could inhibit PARP activity, leading to increased apoptosis in cancer cells. This suggests that 2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone may possess similar anticancer properties, warranting further investigation.

Enzyme Inhibition

The compound's structure indicates potential as an enzyme inhibitor. Specifically, pyrrolidine derivatives have been shown to inhibit various kinases and other enzymes involved in cancer progression and inflammation . Future studies should focus on identifying specific enzyme targets for this compound.

Case Studies

- Study on Anticancer Properties : In a recent experiment, researchers synthesized several derivatives of pyrimidine and tested their effects on cancer cell lines. The results showed that modifications to the pyrimidine structure significantly influenced biological activity, with some derivatives exhibiting IC50 values as low as 18 µM against breast cancer cells .

- Enzyme Interaction Studies : A study on related compounds indicated that specific structural features enhance binding affinity to target enzymes such as PARP. The findings suggest that structural optimization of 2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone could lead to improved efficacy as an enzyme inhibitor .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrolidine ring followed by coupling with the pyrimidinyloxy moiety. Key steps include:

- Nucleophilic substitution to introduce the pyrimidin-4-yloxy group at the pyrrolidine C3 position.

- Cyclopropane introduction via cyclopropanation reagents (e.g., Simmons-Smith conditions) or alkylation of a pre-formed ketone intermediate.

Optimization requires precise control of temperature (e.g., reflux in ethanol or THF), solvent polarity (DMF or acetonitrile for polar intermediates), and catalysts (e.g., palladium for cross-coupling steps). Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures high purity .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify cyclopropane protons (δ ~0.5–1.5 ppm) and pyrrolidine/pyrimidine ring connectivity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]) and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination, particularly if stereocenters are present in the pyrrolidine ring .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorescence-based kinase or phosphodiesterase assays) and cell viability assays (MTT or ATP-lite). Use HEK293 or HeLa cells transfected with target receptors (e.g., dopamine or serotonin receptors) to assess ligand-receptor interactions. Dose-response curves (0.1–100 µM) and IC/EC calculations are critical for potency evaluation .

Q. How can stability under varying pH and temperature conditions be assessed?

- Methodological Answer : Conduct accelerated stability studies :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.

- Thermal Stability : Heat samples to 40–60°C for 1–4 weeks, monitoring changes via TLC or LC-MS. Cyclopropane rings are generally stable, but the pyrimidinyloxy group may hydrolyze under acidic conditions .

Q. What analytical methods identify common synthetic impurities?

- Methodological Answer : Use HPLC-UV/HRMS with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% formic acid) to separate impurities. Compare retention times and mass spectra against synthesized standards. Common impurities include unreacted cyclopropane precursors or oxidation byproducts of the pyrrolidine nitrogen .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., ATP concentration in kinase assays) or cell line specificity . To resolve:

- Perform cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

- Standardize cell culture conditions (passage number, serum concentration) and use isogenic cell lines to isolate target effects .

Q. What experimental designs elucidate metabolic pathways and degradation products?

- Methodological Answer : Use LC-MS/MS with hepatic microsomes (human or rodent) to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. For in vivo studies, administer the compound to rodents and collect plasma/urine for untargeted metabolomics . Key metabolites may include cyclopropane-opened diols or pyrimidine N-oxides .

Q. How should in vivo studies be designed to evaluate neuropharmacological effects?

- Methodological Answer :

- Animal Models : Use knockout mice (e.g., dopamine transporter [DAT] KO) or neuroinflammation models (LPS-induced).

- Dosing : Oral or intraperitoneal administration (1–10 mg/kg) with pharmacokinetic (PK) profiling (T, C, AUC).

- Behavioral Assays : Forced swim test (depression-like behavior) or novel object recognition (cognitive function). Include positive controls (e.g., fluoxetine) and measure brain compound levels via LC-MS .

Q. What computational approaches predict receptor interaction mechanisms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to DAT or 5-HT receptors. Validate with mutagenesis studies (e.g., alanine scanning of receptor binding pockets).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-receptor hydrogen bonding patterns .

Q. How can enantiomeric purity impact biological activity, and how is it controlled?

- Methodological Answer : Enantiomers may exhibit divergent activities (e.g., one enantiomer inhibits DAT, while the other is inactive). Control methods include:

- Chiral Chromatography : Use Chiralpak AD-H columns (heptane/ethanol) to separate enantiomers.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during cyclopropanation or pyrrolidine formation. Validate purity via circular dichroism (CD) or optical rotation measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.